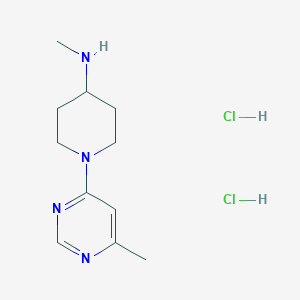![molecular formula C25H42N4O12 B1424952 (2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate CAS No. 1203507-50-9](/img/structure/B1424952.png)
(2,5-Dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is a complex organic compound used primarily in biochemical research and pharmaceutical applications. This compound is known for its role in peptide synthesis and as a coupling agent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester typically involves multiple steps. The process begins with the protection of the hydrazine group using t-butyloxycarbonyl (Boc) protection. This is followed by the formation of the tetraoxa-azahenicosan backbone through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated synthesizers and reactors. The process is optimized to ensure high yield and purity, with stringent control over reaction parameters such as temperature, pH, and solvent composition .
化学反応の分析
Types of Reactions
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group is highly reactive and can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Coupling Reactions: It acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxysuccinimide (NHS)
Conditions: Room temperature to moderate heating, inert atmosphere.
Major Products Formed
Peptides: In peptide synthesis, the major products are peptides with high purity and yield.
Hydrolyzed Products: The hydrolysis of the ester bond yields the corresponding acid and alcohol.
科学的研究の応用
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in organic synthesis and peptide chemistry.
Biology: Facilitates the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Plays a role in the development of peptide-based drugs and diagnostic agents.
Industry: Used in the production of high-purity peptides for research and therapeutic purposes.
作用機序
The compound exerts its effects through the formation of covalent bonds with target molecules. The succinimidyl ester group reacts with nucleophiles, forming stable amide or thioester bonds. This mechanism is crucial in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. The molecular targets include amino groups on proteins and peptides, enabling the modification and labeling of these biomolecules.
類似化合物との比較
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Similar in reactivity and used in peptide synthesis.
Carbodiimides: Used as coupling agents in peptide synthesis but differ in their mechanism of action.
Boc-Protected Amines: Share the Boc protection group but differ in their overall structure and reactivity.
Uniqueness
1-(N’-t-Butyloxycarbonyl)hydrazido-1,17-dioxo-4,7,10,13-tetraoxa-16-azahenicosan-21-oic acid succinimidyl ester is unique due to its combination of the Boc protection group and the succinimidyl ester group. This dual functionality allows it to act as both a protecting group and a coupling agent, making it highly versatile in synthetic chemistry .
特性
CAS番号 |
1203507-50-9 |
|---|---|
分子式 |
C25H42N4O12 |
分子量 |
590.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C25H42N4O12/c1-25(2,3)40-24(35)28-27-20(31)9-11-36-13-15-38-17-18-39-16-14-37-12-10-26-19(30)5-4-6-23(34)41-29-21(32)7-8-22(29)33/h4-18H2,1-3H3,(H,26,30)(H,27,31)(H,28,35) |
InChIキー |
UJNGPSDLLFWRTE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)


![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)

![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)

![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)


![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)


